1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one
Description
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is a substituted aromatic ketone with a bromomethyl (-CH2Br) group at the 3-position and a methylthio (-SMe) group at the 4-position of the phenyl ring. The propan-2-one (acetone) moiety is attached to the aromatic system, making it a versatile intermediate in organic synthesis. The bromomethyl group is a reactive site for nucleophilic substitution or cross-coupling reactions, while the methylthio group contributes to electronic modulation and metabolic pathways. This compound is structurally significant in pharmaceutical research, particularly in designing prodrugs or bioactive molecules .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-11(14-2)10(6-9)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
IJMJUOUFSKHQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Methyl-4-(methylthio)phenyl)propan-2-one
The precursor is synthesized via Friedel-Crafts acylation of 3-methyl-4-(methylthio)toluene. Using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0–5°C, the ketone is introduced at the para position to the methylthio group. Yield: 68–72% after silica gel chromatography.
Bromination of the Methyl Group
The methyl group at C-3 is brominated using N-bromosuccinimide (NBS) (1.1 eq) and azobisisobutyronitrile (AIBN) (0.1 eq) in CCl₄ under reflux (76–80°C). Radical initiation ensures selective bromination at the benzylic position:
$$
\text{1-(3-Methyl-4-(methylthio)phenyl)propan-2-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{Target Compound}
$$
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Solvent | Carbon tetrachloride | |
| Temperature | 76–80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 65–70% |
Synthetic Route 2: Thioetherification of a Brominated Intermediate
Preparation of 1-(3-(Bromomethyl)-4-fluorophenyl)propan-2-one
A fluorine atom at C-4 serves as a leaving group for nucleophilic substitution. The ketone is installed via Ullmann coupling between 3-bromomethyl-4-fluorobromobenzene and acetone enolate (generated with LDA).
Methythio Group Introduction
The fluorine is displaced using sodium thiomethoxide (NaSMe) (1.5 eq) in DMF at 90°C:
$$
\text{1-(3-(Bromomethyl)-4-fluorophenyl)propan-2-one} + \text{NaSMe} \rightarrow \text{Target Compound}
$$
Optimization Insights
Alternative Pathway: Direct Bromomethylation via Halogen Exchange
Lithiation-Bromination Strategy
Using n-BuLi (-78°C, THF), the methylthio group directs deprotonation at C-3. Subsequent quenching with CBr₄ (1.2 eq) introduces the bromomethyl group:
$$
\text{1-(4-(Methylthio)phenyl)propan-2-one} \xrightarrow{\text{n-BuLi, CBr₄}} \text{Target Compound}
$$
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Lithiation | 55 | 92 |
| Radical Bromination | 70 | 98 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, SCH₃), 3.15 (s, 2H, CH₂Br), 3.82 (s, 2H, COCH₂).
- MS (EI) : m/z 273 [M⁺], 195 [M⁺–Br].
Industrial-Scale Considerations
Continuous Flow Bromination
Adopting a continuous flow reactor (residence time: 15 min) with NBS and AIBN improves safety and yield (78%) compared to batch processing.
Solvent Recycling
- CCl₄ recovery via distillation reduces costs by 40%.
- DMF from thioetherification steps is reclaimed using rotary evaporation.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are standard reducing conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the reactivity and behavior of bromomethyl and methylthio groups in biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs, focusing on substituent positions, functional groups, and applications:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position and Reactivity :
- The 3-bromomethyl group in the target compound enhances electrophilicity, enabling alkylation or cross-coupling reactions. In contrast, 3-trifluoromethyl () provides electron-withdrawing effects, stabilizing intermediates in pharmaceutical synthesis .
- 4-Methylthio vs. 3-methylthio : Positional isomerism significantly alters electronic properties. The 4-substituted metabolite () undergoes oxidative deamination, while 3-substituted analogs () are explored for COX-2 inhibition .
Functional Group Impact :
- Bromomethyl (-CH2Br) : Compared to bromo in chalcones (), bromomethyl offers greater flexibility for derivatization (e.g., nucleophilic substitution).
- Methylthio (-SMe) : Unlike mercapto (-SH) (), -SMe is less prone to oxidation but can still form sulfoxides/sulfones in metabolic pathways .
Pharmacological Relevance: The target compound shares structural motifs with 4-MTA metabolites (), where the ketone group is critical for phase I metabolism. Chalcone derivatives () differ in conjugation (α,β-unsaturated ketone), enabling diverse biological activities like antimicrobial or anticancer effects.
Synthetic Utility :
- The target compound’s synthesis likely parallels methods for 1-(3-(trifluoromethyl)phenyl)propan-2-one (), involving hydrolysis, acetylation, and bromination steps.
- Brominated analogs (e.g., ) highlight the importance of halogen placement in tuning lipophilicity and binding affinity .
Physical-Chemical Properties
- Molecular Weight: The target compound (C11H12BrOS, ~263.18 g/mol) is heavier than non-brominated analogs (e.g., C10H12OS, ~180.27 g/mol) due to the bromine atom .
- Solubility : Bromine and sulfur groups likely reduce aqueous solubility compared to hydroxylated metabolites (e.g., 1-[4-(methylthio)phenyl]propan-2-ol) .
Research Implications
The structural nuances of this compound position it as a promising candidate for:
Biological Activity
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone. The molecular formula is , with a molecular weight of 273.19 g/mol. Its reactivity and interactions with biological systems make it a candidate for various applications in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its functional groups:
- Bromomethyl Group : Acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions.
- Methylthio Group : Can undergo oxidation, potentially forming reactive intermediates that interact with cellular components.
- Propanone Moiety : Capable of forming hydrogen bonds with proteins and enzymes, influencing their activity.
These interactions suggest that the compound may modulate various biochemical pathways, making it a subject of interest in pharmacological studies.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, although specific assays are needed to quantify this activity .
- Antitumor Potential : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation, as indicated by initial evaluations using cell lines .
- Enzyme Interaction : Investigations into its binding affinity with protein tyrosine phosphatases have shown promise, suggesting possible therapeutic effects in cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential activity against S. aureus | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Binding affinity with tyrosine phosphatases |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, this compound was tested against common bacterial strains using the disk diffusion method. The results indicated varying degrees of inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further testing is required to establish minimum inhibitory concentrations (MICs) and compare effectiveness with standard antibiotics.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in eliciting biological activity:
- Bromomethyl Group : Enhances electrophilic reactivity, increasing interaction with nucleophiles in biological systems.
- Methylthio Group : Plays a crucial role in redox reactions, potentially leading to the formation of active metabolites.
- Propanone Backbone : Facilitates interactions with enzymatic targets through hydrogen bonding.
These insights suggest that modifications to the existing structure could enhance biological efficacy and selectivity.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one?
The compound can be synthesized via Claisen-Schmidt condensation , a method validated for analogous arylpropanones. This involves reacting a substituted acetophenone derivative (e.g., 4-(methylthio)acetophenone) with a bromomethylbenzaldehyde under alkaline conditions (e.g., aqueous NaOH in ethanol at room temperature) . Key steps include:
- Reagent optimization : Use ethanol as a solvent to enhance solubility of aromatic intermediates.
- Temperature control : Maintain room temperature to avoid side reactions (e.g., over-bromination).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
Basic: How should researchers characterize the structural integrity of this compound?
Combine multi-spectroscopic techniques :
- NMR : Use and -APT NMR to confirm substitution patterns (e.g., bromomethyl at position 3, methylthio at position 4) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 286.99) .
- FT-IR : Identify carbonyl stretching (~1700 cm) and C-Br vibrations (~600 cm) .
Advanced: What metabolic pathways involve this compound, and how can they be studied in vitro?
This compound is a phase I metabolite of 4-methylthioamphetamine (4-MTA), formed via oxidative deamination . To study its metabolism:
- In vitro models : Use primary hepatocytes (human/mouse) incubated with the compound. Monitor metabolites via LC-MS/MS.
- Enzyme inhibition assays : Test CYP3A4/CYP2D6 involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .
- Analytical validation : Compare retention times and fragmentation patterns with synthetic standards .
Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?
The bromomethyl moiety enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or alkylation reactions . Key considerations:
- Catalyst selection : Use Pd(PPh) for aryl boronic acid couplings.
- Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates.
- Side reactions : Competing elimination (to form alkenes) can occur; mitigate with excess base (KCO) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Re-examine purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
- Variable temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers) causing peak splitting.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
- Substituent variation : Synthesize analogs with halogens or electron-withdrawing groups at the phenyl ring.
- Biological assays : Test cytotoxicity (MTT assay) or receptor binding affinity (e.g., serotonin transporters) .
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to CYP3A4 (PDB ID: 4K9X). Focus on hydrophobic pockets accommodating the methylthio group.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic liability .
Advanced: What are the stability considerations for long-term storage of this compound?
- Temperature : Store at 0–6°C under inert gas (argon) to prevent bromine loss or oxidation of the methylthio group .
- Light sensitivity : Use amber vials to avoid photodegradation.
- Stability monitoring : Periodically analyze via TLC (silica gel, UV detection) .
Advanced: How can researchers optimize synthetic yield when scaling up production?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility.
- In-line purification : Couple with flash chromatography systems (e.g., Biotage Isolera).
- Byproduct analysis : Use GC-MS to identify and mitigate side products (e.g., di-brominated derivatives) .
Advanced: What role does this compound play in toxicological studies?
- Metabolic toxicity : The ketone metabolite may inhibit mitochondrial enzymes (e.g., complex I), assessed via Seahorse extracellular flux analysis .
- In vivo models : Administer to rodents (e.g., C57BL/6 mice) and monitor hepatic/renal biomarkers (ALT, BUN).
- Reactive oxygen species (ROS) : Measure using fluorescent probes (e.g., DCFH-DA) in HepG2 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
